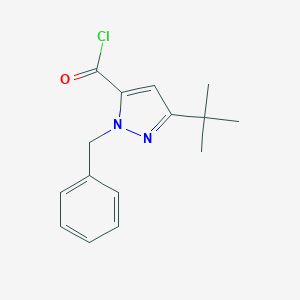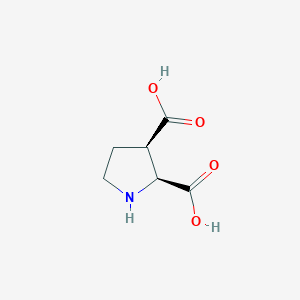
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is an amino acid that is commonly found in proteins. It is a non-essential amino acid, meaning that the body can synthesize it on its own. However, L-proline can also be obtained from dietary sources such as meat, dairy, and eggs. L-proline is an important building block for collagen, a protein that is found in connective tissues such as skin, tendons, and cartilage. In addition, L-proline has been found to have various scientific research applications in fields such as biochemistry, pharmacology, and neuroscience.
作用機序
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in various biochemical pathways in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is a precursor for the synthesis of collagen, which is important for the structure and function of connective tissues. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in the synthesis of neurotransmitters such as glutamate and GABA, which are important for brain function. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to modulate the activity of various enzymes, such as those involved in the metabolism of glucose and lipids.
生化学的および生理学的効果
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have wound healing properties and has been used in the treatment of skin ulcers and burns.
実験室実験の利点と制限
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is readily available and relatively inexpensive. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is stable and easy to handle. However, there are also some limitations to using (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be difficult to dissolve in water, which may limit its use in certain experiments. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be toxic at high concentrations, which may limit its use in certain cell culture experiments.
将来の方向性
There are many potential future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied further as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied as a potential treatment for other diseases such as arthritis and cancer. Further research could also be done on the biochemical pathways involved in the synthesis and metabolism of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, which could lead to a better understanding of its physiological effects. Finally, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be further studied as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.
合成法
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the body from other amino acids, such as glutamate, or it can be obtained from dietary sources. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory through various methods, such as the Strecker synthesis, the Gabriel synthesis, and the Hantzsch synthesis.
科学的研究の応用
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various scientific research applications. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer.
特性
CAS番号 |
188956-37-8 |
|---|---|
製品名 |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChIキー |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
異性体SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
正規SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同義語 |
2,3-Pyrrolidinedicarboxylicacid,(2R,3S)-rel-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



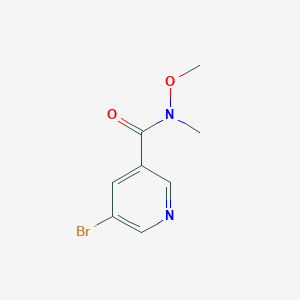
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
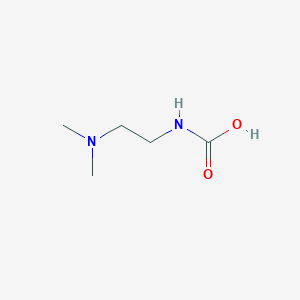
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
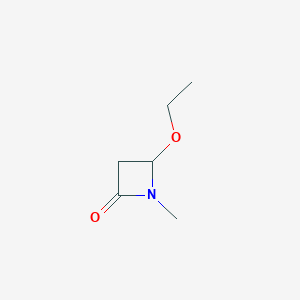
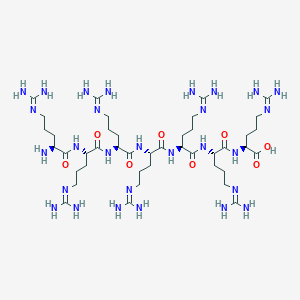
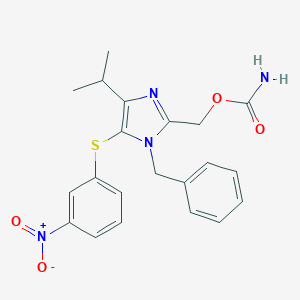
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
